

The Structural Basis of cIAP1 Ligand Binding: A Technical Guide

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Compound of Interest

Compound Name: *cIAP1 ligand 4*

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Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of apoptosis and inflammatory signaling pathways.[1][2][3] As a member of the Inhibitor of Apoptosis (IAP) protein family, it is characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) domain which confers E3 ubiquitin ligase activity.[4][5][6][7] The multifaceted roles of cIAP1 in cell survival and signaling are intricately linked to its ability to bind a variety of endogenous and synthetic ligands. Dysregulation of cIAP1 is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention.[3][8] This technical guide provides an in-depth exploration of the structural basis of cIAP1 ligand binding, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Core Concepts: cIAP1 Structure and Ligand Recognition

The modular architecture of cIAP1 dictates its diverse interaction landscape. The BIR domains serve as the primary docking sites for various protein and peptide ligands, while the RING domain is responsible for the enzymatic transfer of ubiquitin to target proteins, including itself (autoubiquitination).[4][9][10][11]

- BIR Domains: These domains are crucial for protein-protein interactions.[\[5\]](#)[\[7\]](#)
 - BIR1: Primarily mediates the interaction with TNF receptor-associated factor 2 (TRAF2).[\[5\]](#)[\[12\]](#)
 - BIR2 & BIR3: Possess a conserved surface groove that recognizes the N-terminal IAP-binding motif (IBM) of pro-apoptotic proteins like SMAC/Diablo (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with low pI).[\[5\]](#)[\[13\]](#) Synthetic small molecules that mimic this interaction, known as SMAC mimetics, are a major class of cIAP1 antagonists.[\[8\]](#)[\[13\]](#)
- RING Domain: The catalytic core of cIAP1's E3 ubiquitin ligase function. Ligand binding to the BIR domains can allosterically regulate the activity of the RING domain, often by promoting its dimerization, which is essential for E3 ligase activity.[\[4\]](#)[\[14\]](#) Binding of SMAC mimetics, for instance, induces a conformational change that relieves the autoinhibition of the RING domain, leading to enhanced autoubiquitination and subsequent proteasomal degradation of cIAP1.[\[4\]](#)[\[14\]](#)[\[15\]](#)

Quantitative Ligand Binding Data

The affinity of various ligands for cIAP1, particularly its BIR3 domain, has been quantified using several biophysical techniques. The following tables summarize key binding data for a selection of SMAC mimetics.

Table 1: Binding Affinities (K_i) of SMAC Mimetics for cIAP1-BIR3

Compound	Ki (nM) for cIAP1-BIR3	Selectivity for cIAP1 over XIAP-BIR3	Reference
Compound 1 (SM-122)	2.5	62.4	[3]
Compound 2	4.7	68.7	[3]
Compound 3 (p-F)	1.8	218	[3]
Compound 4 (p-Cl)	1.1	791	[3]
Compound 5 (p-Br)	3.2	962	[3]
Compound 7	<1	36 (for XIAP)	[16]

Table 2: EC50 and Dissociation Constants (Kd) for SMAC Mimetics with cIAP1-BIR3

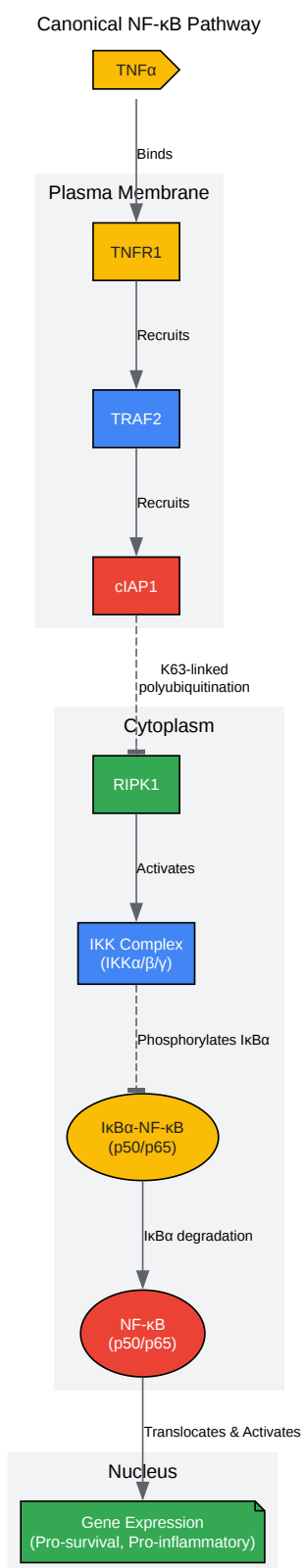
Compound	EC50 (nM) for cIAP1-BIR3	Kd (nM) for cIAP1-BIR3	Reference
Smac001	1.8 ± 0.3	-	[17]
Smac005	7.6 ± 0.5	-	[17]
Smac010	10.9 ± 0.8	-	[17]
Smac037	1.1 ± 0.1	-	[17]
Smac066	3.4 ± 0.3	-	[17]
Smac-5F (fluorescent probe)	-	4.8 ± 0.6	[17]

Signaling Pathways Involving cIAP1

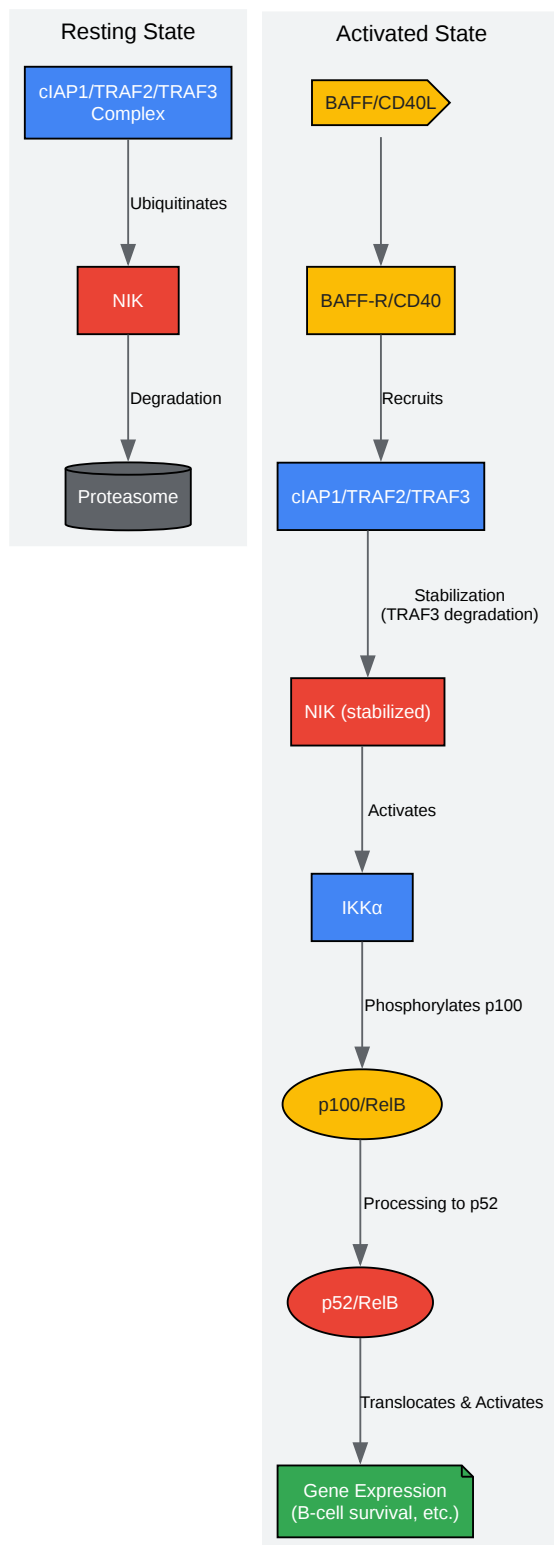
cIAP1 is a critical node in several signaling pathways, most notably the canonical and non-canonical NF-κB pathways, which regulate inflammation, immunity, and cell survival.

Canonical NF-κB Pathway

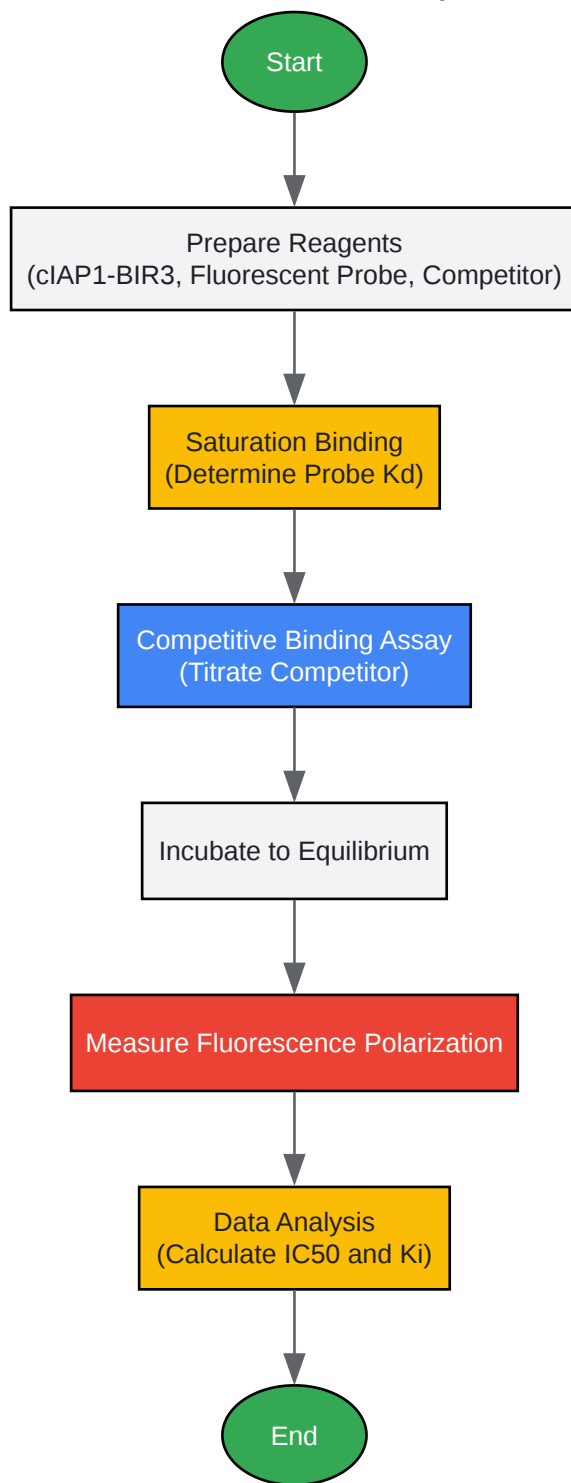
Upon stimulation by cytokines such as $\text{TNF}\alpha$, cIAP1 is recruited to the receptor complex via its interaction with TRAF2.[4] Here, it mediates the K63-linked polyubiquitination of RIPK1, creating a scaffold for the recruitment and activation of the IKK complex.[4][13] Activated IKK then phosphorylates $\text{I}\kappa\text{B}\alpha$, leading to its ubiquitination and proteasomal degradation. This releases the NF- κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes.



Non-Canonical NF- κ B Pathway



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References

- 1. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

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